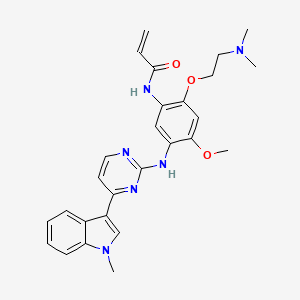
Rezivertinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rezivertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. This compound has shown significant efficacy in overcoming resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a promising option for patients with advanced or metastatic non-small cell lung cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rezivertinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Common steps include the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and selective functional group transformations .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under stringent quality control measures. The process involves the optimization of reaction conditions to maximize yield and purity. Key steps include the preparation of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Rezivertinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which are further processed to obtain the final active pharmaceutical ingredient .
科学的研究の応用
Rezivertinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and its role in overcoming drug resistance.
Medicine: Primarily used in clinical research for the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. .
Industry: Employed in the pharmaceutical industry for the development of targeted cancer therapies.
作用機序
Rezivertinib exerts its effects by inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition prevents the phosphorylation of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and metastasis. The compound specifically targets mutations in the epidermal growth factor receptor, including the T790M resistance mutation, which is a common cause of resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors .
類似化合物との比較
Similar Compounds
Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Erlotinib: Another first-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Osimertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor similar to rezivertinib
Uniqueness of this compound
This compound is unique due to its high selectivity and potency against specific epidermal growth factor receptor mutations, including the T790M resistance mutation. It has shown superior efficacy and safety profiles compared to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a valuable option for patients with advanced non-small cell lung cancer .
特性
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZUKYFIDPLEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835667-12-3 |
Source


|
| Record name | Rezivertinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | REZIVERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

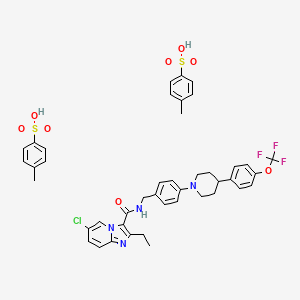
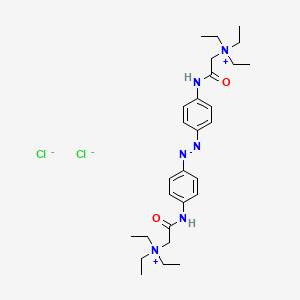
![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B610376.png)
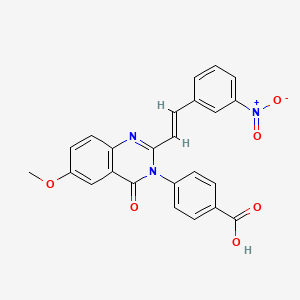
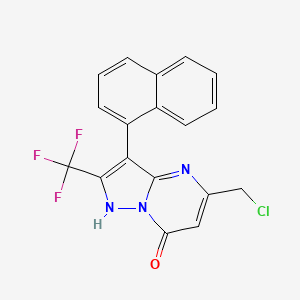
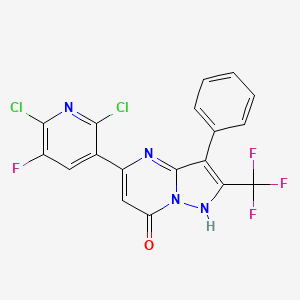
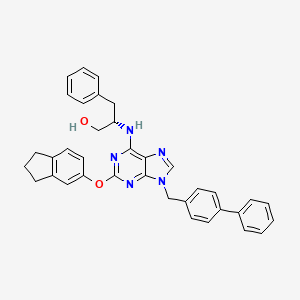
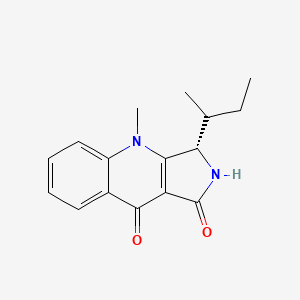
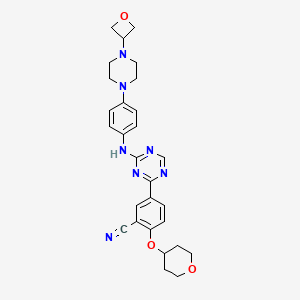
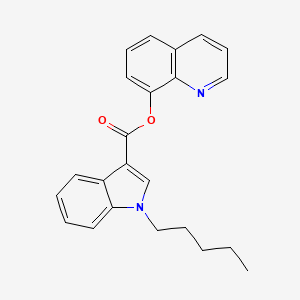
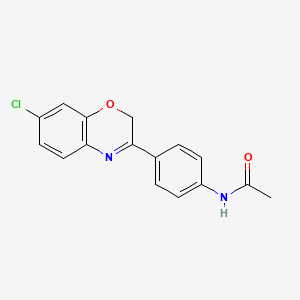
![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)
